1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene
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Overview
Description
1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene typically involves the reaction of benzylidenemalononitrile with (1-cyclopropylethylidene) malononitrile . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the cyano groups, potentially leading to the formation of amines or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyano groups or phenyl rings, leading to a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary amines.
Scientific Research Applications
1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research into its medicinal properties could lead to the discovery of new drugs or therapeutic agents.
Industry: The compound may be used in the production of advanced materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism by which 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene exerts its effects involves interactions with various molecular targets. For instance, it may stimulate the action of enzymes like choline acetyltransferase, leading to increased production of acetylcholine . This, in turn, can result in enhanced synthesis of RNA in different tissues, influencing various biological processes.
Comparison with Similar Compounds
1-Amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene: This compound shares a similar core structure but with different substituents, leading to variations in its chemical properties and applications.
5-Methylcyclohexa-1,3-diene: While structurally simpler, this compound can undergo similar types of reactions and serves as a useful comparison for understanding the reactivity of more complex derivatives.
Uniqueness: 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene is unique due to its combination of multiple cyano groups and phenyl rings, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
CAS No. |
71908-64-0 |
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Molecular Formula |
C22H16N4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-amino-6-methyl-4,6-diphenylcyclohexa-2,4-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C22H16N4/c1-21(17-10-6-3-7-11-17)12-18(16-8-4-2-5-9-16)19(13-23)20(26)22(21,14-24)15-25/h2-12H,26H2,1H3 |
InChI Key |
ZGNIHRDVKKGEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=C(C1(C#N)C#N)N)C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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